molecular formula C13H14N2O5 B8322197 Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No. B8322197
M. Wt: 278.26 g/mol
InChI Key: UVCDKOADOYKZHK-UHFFFAOYSA-N
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Patent
US07723337B2

Procedure details

To a 50 mL round bottom flask charged with a magnetic stir bar and ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate (1.00 g, 3.6 mmol) (Method 5) was added phosphorous oxychloride (15 mL). The reaction flask was fitted with a reflux condenser and heated to reflux for 2 h before being allowed to cool to rt. The crude reaction mixture was concentrated in vacuo, and the residue was treated with aqueous NaHCO3 (˜25 mL). The crude product precipitated from solution and was collected via vacuum filtration using a Buchner funnel. The solid was washed water (1×100 mL) and diethyl ether (1×100 mL) to yield 0.941 g (88%) of the title compound as a light brown solid that was used without further purification. 1H NMR: 7.98 (s, 1H), 7.50 (s, 1H), 4.55 (q, 2H), 4.13 (s, 6H), 1.45 (t, 3H); m/z 298.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][N:8]=[C:7]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:6]2=O.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[N:8][C:7]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(C(=NNC2=CC1OC)C(=O)OCC)=O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 50 mL round bottom flask charged with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with aqueous NaHCO3 (˜25 mL)
CUSTOM
Type
CUSTOM
Details
The crude product precipitated from solution
FILTRATION
Type
FILTRATION
Details
was collected via vacuum filtration
WASH
Type
WASH
Details
The solid was washed water (1×100 mL) and diethyl ether (1×100 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=NC2=CC(=C(C=C12)OC)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.941 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.